Dibenzyl(aminomethyl)phosphonatehydrochloride
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Overview
Description
Dibenzyl(aminomethyl)phosphonatehydrochloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group bonded to an aminomethyl group, with two benzyl groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl(aminomethyl)phosphonatehydrochloride typically involves the reaction of dibenzyl phosphite with formaldehyde and an amine under acidic conditions. One common method is the phospha-Mannich reaction, where dibenzyl phosphite reacts with formaldehyde and a secondary amine in the presence of acetic acid to yield the desired product . The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity . Additionally, purification steps, including crystallization and recrystallization, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl(aminomethyl)phosphonatehydrochloride undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The compound can be reduced to form phosphinates.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine, often used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Dibenzyl phosphonic acid.
Reduction: Dibenzyl phosphinate.
Substitution: Various substituted aminomethylphosphonates, depending on the electrophile used.
Scientific Research Applications
Dibenzyl(aminomethyl)phosphonatehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of dibenzyl(aminomethyl)phosphonatehydrochloride involves its interaction with molecular targets through its phosphonate group. This group can mimic the phosphate group in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. The aminomethyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the benzyl groups.
Dibenzyl phosphite: Similar but lacks the aminomethyl group.
Glyphosate: A well-known herbicide with a similar phosphonate group but different substituents.
Uniqueness
Dibenzyl(aminomethyl)phosphonatehydrochloride is unique due to the presence of both benzyl and aminomethyl groups, which confer distinct chemical and biological properties. The benzyl groups enhance the compound’s lipophilicity, improving its membrane permeability, while the aminomethyl group provides additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C15H19ClNO3P |
---|---|
Molecular Weight |
327.74 g/mol |
IUPAC Name |
bis(phenylmethoxy)phosphorylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H18NO3P.ClH/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15;/h1-10H,11-13,16H2;1H |
InChI Key |
IXJXQDVJPQWURP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(CN)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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